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Compound of Interest

Compound Name: Lodal

Cat. No.: B15347060 Get Quote

The therapeutic agent frequently referred to as "Lodal" is not a single chemical entity but a

brand name for a combination drug product. The primary active ingredients in this formulation

are Atorvastatin and Amlodipine. Therefore, to understand the mechanism of action of "Lodal,"
it is essential to examine the distinct pharmacological activities of each of its components.

Atorvastatin is a lipid-lowering agent, while Amlodipine is a calcium channel blocker used to

manage hypertension. Their combined use is intended to address multiple cardiovascular risk

factors simultaneously.

Atorvastatin: Inhibition of Cholesterol Synthesis
Atorvastatin belongs to the statin class of drugs and functions as a competitive inhibitor of

HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a

critical and rate-limiting step in the biosynthesis of cholesterol.

The inhibition of HMG-CoA reductase by atorvastatin in the liver leads to a decrease in

intracellular cholesterol concentrations. This reduction stimulates the upregulation of LDL

receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the

clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby lowering

total cholesterol, LDL-C, triglycerides, and apolipoprotein B levels.
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Atorvastatin's inhibition of HMG-CoA reductase and subsequent LDL clearance.

Amlodipine: Calcium Channel Blockade and
Vasodilation
Amlodipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action

involves the inhibition of the influx of calcium ions through L-type calcium channels in vascular

smooth muscle cells and cardiac muscle cells.

By blocking calcium entry into vascular smooth muscle, amlodipine causes vasodilation,

leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood

pressure. Its effect on cardiac muscle is less pronounced at therapeutic doses, but it can

contribute to a reduction in cardiac workload.
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Amlodipine's blockade of L-type calcium channels leading to vasodilation.

Quantitative Data Summary
The following tables summarize key quantitative parameters for Atorvastatin and Amlodipine

based on representative clinical and preclinical data.

Table 1: Pharmacokinetic Properties
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Parameter Atorvastatin Amlodipine

Bioavailability ~14% 64-90%

Time to Peak Plasma

Concentration
1-2 hours 6-12 hours

Protein Binding ≥98% ~97.5%

Metabolism Hepatic (CYP3A4) Hepatic (extensive)

Elimination Half-life ~14 hours 30-50 hours

Table 2: Pharmacodynamic Effects

Parameter Atorvastatin Amlodipine

LDL-C Reduction 30-60% Not Applicable

Triglyceride Reduction 20-40% Not Applicable

Systolic Blood Pressure

Reduction
Not Applicable 10-20 mmHg

Diastolic Blood Pressure

Reduction
Not Applicable 5-10 mmHg

Experimental Protocols
The mechanisms of action for Atorvastatin and Amlodipine have been elucidated through a

variety of experimental protocols. Below are representative methodologies for key experiments.

In Vitro HMG-CoA Reductase Inhibition Assay (for
Atorvastatin)
Objective: To determine the inhibitory potency of Atorvastatin on HMG-CoA reductase activity.

Methodology:
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Enzyme Preparation: Purified human HMG-CoA reductase is obtained from recombinant

expression systems.

Reaction Mixture: A reaction buffer is prepared containing a known concentration of HMG-

CoA and NADPH.

Inhibitor Addition: Varying concentrations of Atorvastatin are added to the reaction mixture.

Reaction Initiation: The reaction is initiated by the addition of the purified HMG-CoA

reductase.

Incubation: The reaction is allowed to proceed at 37°C for a specified time.

Detection: The rate of NADPH consumption is monitored spectrophotometrically at 340 nm,

as the conversion of HMG-CoA to mevalonate is NADPH-dependent.

Data Analysis: The IC50 value (the concentration of Atorvastatin required to inhibit 50% of

the enzyme's activity) is calculated from the dose-response curve.

Patch-Clamp Electrophysiology for Calcium Channel
Blockade (for Amlodipine)
Objective: To measure the effect of Amlodipine on L-type calcium channel currents in vascular

smooth muscle cells.

Methodology:

Cell Culture: Vascular smooth muscle cells are cultured to an appropriate confluency.

Whole-Cell Patch-Clamp: A glass micropipette with a small tip diameter is used to form a

high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow

electrical access to the entire cell.

Voltage Protocol: The cell membrane is held at a negative resting potential, and depolarizing

voltage steps are applied to activate L-type calcium channels.

Current Measurement: The resulting inward calcium currents are recorded.
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Drug Application: Amlodipine is applied to the cell via the extracellular solution at various

concentrations.

Post-Drug Measurement: The calcium currents are recorded again in the presence of

Amlodipine.

Data Analysis: The reduction in the peak calcium current amplitude at each Amlodipine

concentration is measured to determine the dose-dependent inhibitory effect and calculate

the IC50.
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Workflow for key experiments on Atorvastatin and Amlodipine.

To cite this document: BenchChem. [Understanding "Lodal": A Look at its Constituent
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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